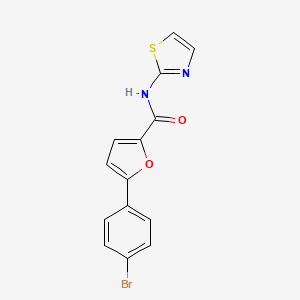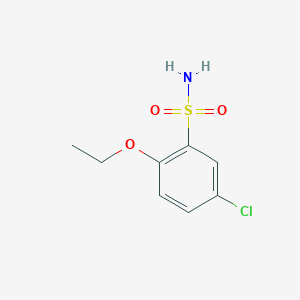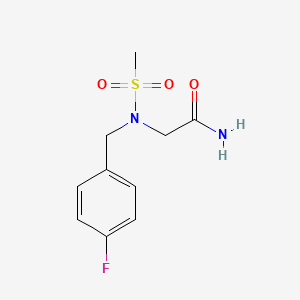
5-(4-bromophenyl)-N-1,3-thiazol-2-yl-2-furamide
Vue d'ensemble
Description
5-(4-bromophenyl)-N-1,3-thiazol-2-yl-2-furamide, commonly known as BPTF inhibitor, is a small molecule inhibitor that has shown potential in various scientific research applications.
Mécanisme D'action
BPTF inhibitor works by binding to the bromodomain of BPTF protein, which prevents it from interacting with acetylated histones. This leads to the inhibition of chromatin remodeling and gene expression, which ultimately results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BPTF inhibitor has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation. It has also been found to enhance the immune response to cancer cells. BPTF inhibitor has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BPTF inhibitor in lab experiments include its high potency and specificity towards BPTF protein. It has also been found to be effective in various cancer cell lines. However, the limitations of using BPTF inhibitor include its low solubility in water, which can make it difficult to administer in vivo. It also requires further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on BPTF inhibitor. One potential direction is to further optimize its pharmacokinetic properties to improve its efficacy in vivo. Another direction is to investigate its potential in combination with other chemotherapy drugs. Additionally, the role of BPTF inhibitor in other diseases such as neurological disorders should also be explored.
Conclusion:
In conclusion, BPTF inhibitor is a promising small molecule inhibitor that has shown potential in various scientific research applications, particularly in cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in cancer treatment and other diseases.
Applications De Recherche Scientifique
BPTF inhibitor has shown promising results in various scientific research applications. It has been found to inhibit the activity of BPTF, a protein that plays a crucial role in gene expression and chromatin remodeling. BPTF inhibitor has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2S/c15-10-3-1-9(2-4-10)11-5-6-12(19-11)13(18)17-14-16-7-8-20-14/h1-8H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLCBDTXERVNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=NC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B4389323.png)

![ethyl 4-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4389333.png)

![5-bromo-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4389336.png)


![(2R*,3R*)-3-(1H-imidazol-1-yl)-1'-[3-(1H-pyrazol-1-yl)propyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4389347.png)
![4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide](/img/structure/B4389352.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4389371.png)
![2-{2-bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B4389374.png)
![methyl 2-{[amino(oxo)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4389381.png)
![2,6-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4389383.png)
![[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4389391.png)